molecular formula C23H15ClFN3O B282548 5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B282548
M. Wt: 403.8 g/mol
InChI Key: HAUOPYAKJVGAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound with potential applications in scientific research. It belongs to the class of pyrrolopyrazoles, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as COX-2 and PDE4. This leads to a decrease in the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to have anti-inflammatory and analgesic activities, which make it a potential candidate for the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments is its potential to inhibit the activity of certain enzymes, such as COX-2 and PDE4. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail, in order to better understand its biological effects. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be achieved through a multistep process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-fluoroacetophenone to form 4-(4-chlorophenyl)-3-fluorochalcone. This intermediate is then reacted with phenylhydrazine to form 5-(4-chlorophenyl)-4-(3-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. The final step involves the cyclization of the hydrazide with acetic anhydride to form the desired compound.

Scientific Research Applications

5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have antitumor, anti-inflammatory, and analgesic activities. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.

properties

Molecular Formula

C23H15ClFN3O

Molecular Weight

403.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15ClFN3O/c24-16-9-11-18(12-10-16)28-22(15-7-4-8-17(25)13-15)19-20(14-5-2-1-3-6-14)26-27-21(19)23(28)29/h1-13,22H,(H,26,27)

InChI Key

HAUOPYAKJVGAHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F

Origin of Product

United States

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